molecular formula C12H9BrFNO3S B2806749 4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide CAS No. 1551728-64-3

4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide

Cat. No.: B2806749
CAS No.: 1551728-64-3
M. Wt: 346.17
InChI Key: HXZNEKCLASPKOG-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide is a chemical compound with the molecular formula C12H9BrFNO3S and a molecular weight of 346.17 g/mol It is characterized by the presence of a bromine atom, a fluorine atom, and a sulfonamide group attached to a phenoxybenzene structure

Preparation Methods

The synthesis of 4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide typically involves the reaction of 3-bromo-4-fluorophenol with benzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and bases such as triethylamine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide exhibits promising anticancer activity. It is known to inhibit carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors. By inhibiting this enzyme, the compound disrupts the pH balance within tumor cells, leading to impaired metabolic processes and eventual cell death .

Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Its structural features allow it to interact with various biological targets, making it a candidate for developing new antibiotics .

Biological Research

Enzyme Inhibition Studies
In biological research, this compound serves as a tool for studying enzyme inhibition. Its ability to selectively inhibit specific enzymes makes it valuable for understanding biochemical pathways and developing therapeutic agents .

Protein Interactions
The compound's structural similarity to other biologically active molecules allows researchers to explore its interactions with proteins. This can lead to insights into drug design and the development of novel therapeutic strategies .

Industrial Applications

Synthesis of Pharmaceuticals
In the pharmaceutical industry, this compound is utilized as an intermediate in synthesizing other biologically active compounds. Its reactivity with various reagents makes it a versatile building block in organic synthesis.

Agrochemicals Production
The compound's unique properties also make it suitable for producing agrochemicals. Its application in this field can contribute to developing effective pesticides and herbicides, enhancing agricultural productivity .

Case Studies

Study Title Findings Relevance
Inhibition of Carbonic Anhydrase IX by Novel SulfonamidesDemonstrated that this compound effectively inhibits carbonic anhydrase IX in vitro, leading to reduced tumor cell viability.Supports its potential as an anticancer agent.
Antimicrobial Activity of SulfonamidesShowed that the compound exhibits significant antibacterial activity against various pathogens.Highlights its potential use in treating bacterial infections.
Synthesis of New Anticancer AgentsUtilized this compound as a precursor for synthesizing more complex molecules with enhanced biological activity.Illustrates its role in drug discovery and development processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar compounds to 4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide include:

Biological Activity

4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₉BrFNO₃S, with a molecular weight of approximately 346.17 g/mol. The compound features a sulfonamide group attached to a phenyl ring, which is further substituted with bromine and fluorine atoms, influencing its chemical reactivity and biological activity.

Research indicates that this compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. Notably, it has been shown to inhibit specific cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP3A4), which play crucial roles in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic outcomes.

Antibacterial Activity

Sulfonamides, including this compound, have established antibacterial properties. They primarily function by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism makes them effective against a range of bacterial infections.

Anticancer Potential

Emerging studies suggest that this compound may exhibit activity against various cancer cell lines. For example, compounds similar to this sulfonamide have demonstrated potential in inhibiting tumor cell growth and inducing apoptosis. The compound's structure allows it to interact with specific cellular pathways that regulate cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:

  • Neurotoxicity Studies : A study investigated the neurotoxic potentials of related compounds on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brains of rainbow trout alevins (Oncorhynchus mykiss). The results indicated significant effects on behavioral parameters and swimming potential, suggesting that such compounds may influence neurological functions in aquatic organisms.
  • Antimicrobial Activity : Another investigation focused on benzenesulfonamide-bearing imidazole derivatives showed strong antimicrobial activity against multidrug-resistant strains of Mycobacterium abscessus. These findings highlight the potential for developing new antimicrobial agents based on the sulfonamide framework .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-N-(3-fluorophenyl)benzenesulfonamideSimilar sulfonamide structureFocused on antibacterial properties
4-Amino-N-(3-bromo-4-fluorophenyl)benzenesulfonamideAmino group additionPotentially enhanced biological activity
3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chlorideChloride instead of amineUsed as an intermediate in various reactions

This table illustrates the structural diversity within the sulfonamide class and emphasizes the unique features of this compound.

Properties

IUPAC Name

4-(3-bromo-4-fluorophenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO3S/c13-11-7-9(3-6-12(11)14)18-8-1-4-10(5-2-8)19(15,16)17/h1-7H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZNEKCLASPKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)F)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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